molecular formula C9H11Cl2N B1357801 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 68755-29-3

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1357801
CAS No.: 68755-29-3
M. Wt: 204.09 g/mol
InChI Key: YYLDPTIPXZCUCP-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the CAS Number 68755-29-3 . It has a molecular weight of 204.1 and its linear formula is C9H11Cl2N . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for (S)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is 1S/C9H10ClN.ClH/c10-8-3-1-2-7-6 (8)4-5-9 (7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.1 and its linear formula is C9H11Cl2N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Efficient and economical synthesis methods have been developed for related compounds, like 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, using commercially available starting materials. This involves a six-step process with significant overall yield, highlighting the compound's practicality in chemical synthesis (Prashad et al., 2006).

  • Spectroscopic and Structural Analysis : Various spectroscopic and structural analyses like FT-IR, FT-Raman, NMR, and DFT techniques have been employed to study the molecular structure of related compounds. This is essential for understanding their chemical behavior and potential applications (Aayisha et al., 2019).

Applications in Chemical Reactions

  • Formation of Fluorescent Derivatives : The reaction of related compounds like N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride with specific agents can yield fluorescent derivatives, useful in spectrophotofluorometric assays (Turdiu et al., 1974).

  • Organometallic Complex Formation : Research shows the potential for primary amines, including compounds structurally similar to 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, to form organometallic complexes. This can be significant in the field of catalysis and material science (Vicente et al., 1997).

Biological and Medicinal Research

  • Pharmacological Potential : While details specific to this compound are limited, structurally related compounds have shown potential pharmacological activities. For instance, some derivatives have been evaluated for their antimicrobial and cytotoxic properties, suggesting possible applications in drug development (Noolvi et al., 2014).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPTIPXZCUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605301
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-29-3
Record name 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)
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